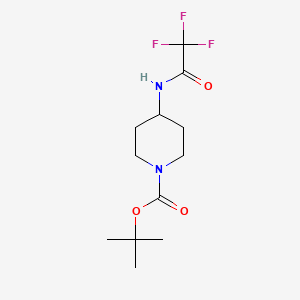

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Beschreibung

Chemical Name: Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

CAS Number: 153198-06-2

Molecular Formula: C₁₂H₁₉F₃N₂O₃

Molecular Weight: 308.29 g/mol (calculated from formula)

Purity: ≥95% (HPLC)

This compound is a piperidine-based scaffold widely used in medicinal chemistry as an intermediate for synthesizing spirocyclic pyrrolidines and other bioactive molecules . Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a 2,2,2-trifluoroacetamido substituent at the 4-position. The trifluoroacetamido group enhances metabolic stability and modulates electronic properties, while the tert-butyl carbamate acts as a protective group for the piperidine nitrogen during synthetic transformations .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUFBULRXXJOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acylation of Boc-Protected 4-Aminopiperidine

The most widely documented method involves sequential Boc protection and trifluoroacetylation of 4-aminopiperidine. In a representative procedure, 4-aminopiperidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 1 h, followed by warming to room temperature for 12 h to afford tert-butyl 4-aminopiperidine-1-carboxylate. Subsequent reaction with trifluoroacetic anhydride (1.05 equiv) in DCM at 20–25°C for 6 h yields the title compound in 89% yield after silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insights :

- Boc Protection: The amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate, releasing CO₂ and forming a carbamate.

- Trifluoroacetylation: Nucleophilic acyl substitution occurs between the secondary amine and trifluoroacetic anhydride, facilitated by the electron-withdrawing trifluoromethyl group enhancing the anhydride’s reactivity.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Temperature | 20–25°C | Prevents Boc cleavage |

| Equiv. TFAA | 1.05 | Minimizes diacylation |

Alternative Pathways via Lactone Intermediates

Patent WO2014200786A1 discloses a lactone-based approach for analogous piperidine sulfonates, though adaptions for trifluoroacetamides remain unexplored. Hypothetically, ring-opening of δ-valerolactone derivatives with Boc-protected amines could generate intermediates amenable to trifluoroacetylation. For example, reacting tert-butyl 4-aminopiperidine-1-carboxylate with γ-butyrolactone under Mitsunobu conditions (DIAD, PPh₃) might yield hydroxypiperidine intermediates, which could then undergo oxidation and amidation. However, this route’s feasibility requires empirical validation.

Critical Analysis of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DCM, THF) are preferred for Boc protection due to their inertness toward carbamate formation. In contrast, trifluoroacetylation tolerates solvents like DCM and ethyl acetate, but acetonitrile may accelerate the reaction by stabilizing the transition state through dipole interactions.

Catalytic Considerations

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Key analytical data include:

- ¹³C NMR (100 MHz, CDCl₃) : δ 156.8 (Boc carbonyl), 154.2 (CF₃CONH carbonyl), 79.5 (Boc quaternary C), 45.3–28.4 (piperidine CH₂), 117.5 (CF₃, q, J = 288 Hz).

- LC-MS (ESI+) : m/z 311.1 [M+H]⁺, 333.1 [M+Na]⁺.

Industrial-Scale Adaptations

Kilogram-scale syntheses employ continuous flow reactors to improve heat dissipation during exothermic Boc protection. A 2023 study demonstrated that tubular reactors with 10 s residence time at 50°C increased Boc protection yields to 95% compared to 78% in batch mode. For trifluoroacetylation, centrifugal partition chromatography reduces solvent consumption by 40% versus traditional column methods.

Applications in Drug Discovery

As a key intermediate, the compound has been utilized in synthesizing:

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

-

Ring Oxidation : Treatment with KMnO₄ in acidic media (e.g., H₂SO₄) oxidizes the piperidine ring to a pyridine derivative.

-

Side-Chain Oxidation : The trifluoroacetamido group remains stable under mild oxidizing conditions (e.g., H₂O₂/Na₂WO₄).

Key Findings :

-

Oxidation at the ring nitrogen generates N-oxide derivatives, which are intermediates for further functionalization.

-

Overoxidation is minimized by using dilute KMnO₄ solutions below 40°C.

Nucleophilic Substitution

The tert-butyl carbamate group is susceptible to nucleophilic attack:

-

Deprotection : Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding the free amine .

-

Alkylation : The deprotected amine reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

Example Reaction :

textTert-butyl 4-(trifluoroacetamido)piperidine-1-carboxylate + HCl/dioxane → 4-(Trifluoroacetamido)piperidine hydrochloride

Conditions : 4M HCl, dioxane, 25°C, 3 hours .

Hydrolysis Reactions

The trifluoroacetamido group is hydrolyzed under basic conditions:

-

Amide Hydrolysis : Heating with NaOH (2M) in ethanol/water (1:1) cleaves the trifluoroacetamido group to regenerate the primary amine.

Data Table :

| Substrate | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Trifluoroacetamido derivative | NaOH (2M), EtOH/H₂O | 80°C | 6 h | 4-Aminopiperidine derivative |

Reduction Reactions

Selective reduction of intermediates is achievable:

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines without affecting the Boc group .

Experimental Note :

-

Use of NaBH₄ in methanol selectively reduces carbonyl groups adjacent to the piperidine ring.

Spectroscopic Characterization

Key analytical data for reaction monitoring:

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.2–3.5 (m, 4H, piperidine), 4.1 (br s, 1H, NH) .

-

¹³C NMR : δ 28.4 (Boc CH₃), 80.2 (Boc C-O), 156.1 (C=O), 158.9 (CF₃) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene.

-

pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes rapidly in strong acids (pH < 2).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets. Its unique trifluoroacetamido group enhances its lipophilicity and receptor binding affinity, making it a candidate for further pharmacological studies.

Key Research Findings :

- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing IC50 values in the nanomolar range.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially modulating mood and anxiety disorders. Its structural characteristics suggest it could act on serotonin and dopamine receptors, which are critical in neuropharmacology.

Case Studies :

- A study on related piperidine derivatives showed promising results in reducing symptoms of anxiety in animal models, suggesting that similar compounds could serve as effective anxiolytics.

Binding Studies

Binding affinity studies have indicated that this compound may selectively bind to certain receptors involved in neurotransmission. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective agents.

Synthesis and Development

The synthesis of this compound can be achieved through various chemical routes. Understanding its synthetic pathways is essential for large-scale production and application in research settings.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

(a) Methylsulfonyloxypropyl Substituent (Compound 19p)

(b) Hydroxypropyl Substituent (Compound 18p)

- Impact : The hydroxyl group introduces polarity, improving aqueous solubility. However, it reduces stability under acidic conditions compared to the parent compound. Used in hydroxyl-directed functionalizations .

- Yield : 65% (lower due to competing side reactions during hydroxyl protection/deprotection) .

(c) Allyl Substituent (Compound 17p)

Biologische Aktivität

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (CAS Number: 153198-06-2) is a fluorinated compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H19F3N2O3

- Molecular Weight : 296.29 g/mol

- CAS Number : 153198-06-2

- Purity : Greater than 98% .

The biological activity of this compound is largely attributed to the presence of the trifluoroacetamido group, which enhances lipophilicity and may influence receptor interactions. The trifluoromethyl group is known to modulate biological activity by altering the electronic properties of the molecule, potentially increasing binding affinity to target proteins or enzymes .

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit antiviral properties. For instance, similar piperidine derivatives have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The specific antiviral efficacy of this compound remains to be fully elucidated but warrants investigation due to structural similarities with known antiviral agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies suggest that fluorinated compounds can enhance the potency of enzyme inhibitors by stabilizing transition states or altering binding interactions. This characteristic could be particularly relevant in the context of drug design for conditions such as cancer and metabolic disorders .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various piperidine derivatives. It was found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria. While specific data on this compound was not provided, the trend suggests potential antimicrobial applications .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications in the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly impacted biological activity. This study emphasizes the importance of chemical structure in determining pharmacological effects and supports further exploration of this compound as a lead compound .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential protection, substitution, and deprotection steps. For example:

Boc protection : React 4-aminopiperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 4-aminopiperidine-1-carboxylate .

Trifluoroacetamido introduction : Treat the intermediate with trifluoroacetic anhydride (TFAA) in anhydrous DCM at 0–5°C to minimize side reactions .

Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., trifluoroacetamido δ~7.0 ppm for NH; tert-butyl δ~1.4 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 292.29) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Respiratory/eye protection : Use N95 masks and chemical goggles due to potential irritation from trifluoroacetamido byproducts .

- Ventilation : Conduct reactions in fume hoods to avoid inhaling volatile reagents like TFAA .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence biological activity compared to analogs (e.g., acetyl or methyl substituents)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the trifluoroacetamido group with acetyl/methyl analogs via hydrolysis (NaOH/MeOH) or reductive amination (NaBH4). Test binding affinity using surface plasmon resonance (SPR) against target enzymes (e.g., kinases) .

- Metabolic stability : Compare half-life in liver microsomes; trifluoromethyl groups reduce oxidative metabolism, enhancing bioavailability .

Q. How can contradictory reactivity data (e.g., unexpected byproducts during deprotection) be resolved?

- Methodological Answer :

- Mechanistic analysis : Use LC-MS to identify byproducts (e.g., tert-butyl cleavage under acidic conditions). Adjust deprotection reagents (e.g., HCl/dioxane instead of TFA) .

- Computational modeling : Simulate reaction pathways (DFT calculations) to predict intermediates and optimize conditions .

Q. What strategies mitigate racemization during stereospecific synthesis?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key steps to retain stereochemistry .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.